2-Ethyl-5-(piperidin-1-yl(m-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol
Description
2-Ethyl-5-(piperidin-1-yl(m-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol is a thiazolo-triazole derivative characterized by a fused bicyclic core structure with a 2-ethyl group, a substituted piperidinyl-m-tolylmethyl moiety at position 5, and a hydroxyl group at position 6. This article provides a comprehensive comparison with structurally and functionally related compounds, emphasizing synthetic strategies, biological activities, and structure-activity relationships (SAR).
Properties
IUPAC Name |
2-ethyl-5-[(3-methylphenyl)-piperidin-1-ylmethyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4OS/c1-3-15-20-19-23(21-15)18(24)17(25-19)16(22-10-5-4-6-11-22)14-9-7-8-13(2)12-14/h7-9,12,16,24H,3-6,10-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZIWCHIMSLAPEQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN2C(=C(SC2=N1)C(C3=CC=CC(=C3)C)N4CCCCC4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-5-(piperidin-1-yl(m-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:
Formation of the Thiazole Ring: This step involves the cyclization of appropriate thiourea derivatives with α-haloketones under acidic or basic conditions to form the thiazole ring.
Formation of the Triazole Ring: The thiazole intermediate is then subjected to cyclization with hydrazine derivatives to form the triazole ring.
Attachment of the Piperidine Moiety: The final step involves the nucleophilic substitution reaction where the piperidine moiety is introduced to the triazole-thiazole core, often using a suitable base and solvent system.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic steps to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-Ethyl-5-(piperidin-1-yl(m-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the thiazole and triazole rings, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Common solvents include dichloromethane, ethanol, and acetonitrile.
Catalysts: Transition metal catalysts such as palladium or platinum may be used in certain reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of alcohols or amines.
Scientific Research Applications
The compound 2-Ethyl-5-(piperidin-1-yl(m-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol is a heterocyclic compound that has garnered interest in various scientific research applications, particularly in medicinal chemistry. This article explores its potential uses, supported by data tables and insights from diverse sources.
Anticancer Activity
Recent studies have highlighted the anticancer properties of compounds derived from the thiazolo[3,2-b][1,2,4]triazole scaffold. For instance, a series of related compounds demonstrated significant activity against various cancer cell lines in the NCI 60 cell line screen. Some derivatives exhibited excellent anticancer properties at concentrations as low as 10 μM without causing toxicity to normal cells .
Antimicrobial Properties
Compounds similar to This compound have been studied for their antimicrobial efficacy. The thiazolo-triazole framework has shown promising results against a range of bacterial and fungal strains, indicating its potential as a lead compound in the development of new antimicrobial agents .
Anti-inflammatory and Analgesic Effects
The structural characteristics of this compound suggest potential anti-inflammatory and analgesic effects. Research indicates that thiazolo-triazole derivatives can modulate inflammatory pathways, making them candidates for pain management therapies .
Structure-Activity Relationship Studies
Understanding the structure-activity relationships (SAR) of this class of compounds is crucial for optimizing their pharmacological profiles. Variations in substituents at specific positions on the thiazolo-triazole ring can significantly influence biological activity. Preliminary SAR studies have provided insights into how modifications can enhance potency and selectivity against target diseases .
Case Study 1: Synthesis and Evaluation of Thiazolo-Triazole Derivatives
A study synthesized a series of thiazolo[3,2-b][1,2,4]triazole derivatives and evaluated their anticancer activity. The most promising candidates were found to inhibit cell proliferation in several cancer types while maintaining low toxicity to normal cells. This study underscores the therapeutic potential of this compound class in oncology .
Case Study 2: Antimicrobial Screening
Another research project focused on the antimicrobial properties of thiazolo-triazole derivatives. The results showed that certain compounds exhibited significant inhibitory effects against both Gram-positive and Gram-negative bacteria, suggesting their utility as new antibiotics .
Table 1: Biological Activities of Thiazolo-Triazole Derivatives
| Compound ID | Activity Type | IC50 (μM) | Toxicity (Normal Cells) |
|---|---|---|---|
| 2a | Anticancer | 10 | Low |
| 2b | Antimicrobial | 5 | Moderate |
| 2c | Anti-inflammatory | 15 | Low |
Table 2: Structure-Activity Relationship Insights
| Position on Ring | Substituent Type | Effect on Activity |
|---|---|---|
| C5 | Alkyl | Increased potency |
| C6 | Aryl | Enhanced selectivity |
| C7 | Halogen | Broadened spectrum |
Mechanism of Action
The mechanism of action of 2-Ethyl-5-(piperidin-1-yl(m-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Comparison with Analogous Thiazolo[3,2-b][1,2,4]triazole Derivatives
The target compound’s distinct features include:
- 2-Ethyl group : Enhances steric bulk and lipophilicity.
- 5-(Piperidin-1-yl(m-tolyl)methyl) : A bulky substituent combining aromatic (m-tolyl) and aliphatic (piperidinyl) components, likely influencing receptor binding and metabolic stability.
- 6-Hydroxyl group : May contribute to hydrogen bonding and solubility.
Table 1: Structural Comparison of Key Analogs
Key Observations :
- Aryl/Alkyl Hybrids : The target compound’s m-tolyl-piperidinyl group distinguishes it from simpler arylidene (e.g., 2h) or alkyl-substituted analogs (e.g., ) .
- Halogenated Derivatives : Fluorophenyl-substituted compounds (e.g., 3c) show enhanced anticonvulsant activity due to electronegativity and metabolic stability .
Key Observations :
Physicochemical Properties and Pharmacokinetic Considerations
Structure-Activity Relationship (SAR) Insights
- C5 Substituents : Bulky groups (e.g., piperidinyl-m-tolyl) may enhance target specificity but reduce metabolic stability.
- C6 Modifications : Hydroxyl groups improve solubility but may limit blood-brain barrier penetration compared to lipophilic substituents (e.g., 3c’s fluorophenyl) .
- Halogenation : Fluorine at aryl positions (e.g., 3c, ) enhances bioactivity and stability .
Biological Activity
2-Ethyl-5-(piperidin-1-yl(m-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol is a compound of significant interest due to its potential biological activities. This article reviews the current understanding of its biological properties, including antimicrobial and anticancer activities, as well as its structural characteristics that contribute to these effects.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : CHNOS
- Molecular Weight : 463.6 g/mol
The thiazolo[3,2-b][1,2,4]triazole framework is known for its diverse biological activities, which are enhanced by substituents at various positions on the ring.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of compounds similar to this compound. For instance:
- Minimum Inhibitory Concentration (MIC) : Compounds derived from thiazolo[3,2-b][1,2,4]triazole scaffolds have shown MIC values ranging from 0.22 to 0.25 μg/mL against various pathogens such as Staphylococcus aureus and Staphylococcus epidermidis .
Table 1: Antimicrobial Activity of Related Compounds
| Compound | MIC (μg/mL) | Target Pathogen |
|---|---|---|
| 7b | 0.22 | S. aureus |
| 5a | 0.25 | S. epidermidis |
| 10 | 0.30 | E. coli |
These findings suggest that structural modifications in the thiazolo-triazole framework can significantly influence antimicrobial efficacy.
Anticancer Activity
The anticancer properties of thiazolo[3,2-b][1,2,4]triazole derivatives have also been investigated extensively. For example:
- Inhibition Studies : Compounds similar to this compound were tested against various cancer cell lines. Notably, certain derivatives demonstrated substantial growth inhibition in glioma cell lines .
Table 2: Anticancer Activity Data
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 12a | Glioma | 15 |
| 12b | Breast Cancer | 20 |
| 7b | Lung Cancer | 18 |
The mechanisms by which these compounds exert their biological effects are still under investigation. However, several studies suggest that they may interact with key cellular pathways:
- Na+/K(+)-ATPase Inhibition : Some thiazole derivatives inhibit Na+/K(+)-ATPase activity, which is crucial for maintaining cellular ion balance and can lead to apoptosis in cancer cells .
- Ras Oncogene Modulation : Inhibition of Ras oncogene activity has been observed in certain thiazole derivatives, indicating potential pathways for anticancer activity .
Q & A
Basic Research Questions
Q. What are the established synthetic protocols for preparing 2-Ethyl-5-(piperidin-1-yl(m-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol, and what key reaction conditions are critical for yield optimization?
- Methodological Answer : The compound can be synthesized via refluxing 1,2,4-triazole-5-thiol derivatives with N-arylmaleimides in glacial acetic acid for 2 hours, followed by purification through recrystallization from ethanol . Alternative routes involve condensation reactions with ethyl chloroacetate under basic conditions (e.g., K₂CO₃ in ethanol), achieving high yields by optimizing stoichiometry and reaction time (e.g., 2–4 hours) . Key factors include temperature control (reflux conditions) and solvent selection to minimize side reactions.
Q. Which spectroscopic and crystallographic methods are most reliable for confirming the structural configuration of this compound?
- Methodological Answer : Single-crystal X-ray diffraction is the gold standard for unambiguous structural elucidation, particularly for determining enol/keto tautomerism in the solid state . Complementary techniques include:
- ¹H/¹³C NMR for analyzing proton environments and substituent effects.
- UV-Vis spectroscopy to assess π-π* transitions in aromatic systems.
- Mass spectrometry (ESI-TOF) for molecular ion confirmation .
Q. What in vitro assays are typically employed to screen for antimicrobial activity in similar thiazolo-triazole derivatives?
- Methodological Answer : Standard protocols include:
- Agar dilution or broth microdilution to determine minimum inhibitory concentrations (MICs) against bacterial/fungal strains (e.g., S. aureus, E. coli, C. albicans) .
- Disk diffusion assays to evaluate zone-of-inhibition profiles.
- Positive controls (e.g., ciprofloxacin for bacteria, fluconazole for fungi) ensure assay validity.
Advanced Research Questions
Q. How can molecular docking studies be designed to evaluate the interaction of this compound with potential enzymatic targets like 14-α-demethylase?
- Methodological Answer :
- Software : Use AutoDock Vina or Schrödinger Suite for docking simulations.
- Protein Preparation : Retrieve the 14-α-demethylase structure (PDB: 3LD6) and optimize protonation states using tools like PROPKA .
- Ligand Preparation : Generate 3D conformers of the compound and assign partial charges (e.g., AM1-BCC method).
- Validation : Compare docking scores with known inhibitors (e.g., fluconazole) and analyze binding poses for hydrogen bonding with heme iron or hydrophobic interactions with the active site .
Q. What experimental strategies address discrepancies in biological activity data between in vitro and in vivo models for analgesic compounds?
- Methodological Answer :
- In vitro-in vivo correlation (IVIVC) : Compare enzyme inhibition (e.g., COX-2) with in vivo efficacy using:
- Acetic acid-induced writhing test (mice/rats) to assess peripheral analgesia.
- Formalin-induced inflammation model to differentiate neurogenic vs. inflammatory pain .
- Pharmacokinetic profiling : Measure bioavailability and blood-brain barrier penetration via LC-MS/MS to explain activity gaps.
Q. What methodologies are employed to analyze thione-thiol tautomerism in triazole derivatives, and how does this affect reactivity?
- Methodological Answer :
- Spectroscopic Analysis :
- ¹H NMR detects thiol protons (δ 3–4 ppm) versus thione tautomers.
- IR spectroscopy identifies S-H stretches (~2500 cm⁻¹) .
- X-ray Crystallography : Resolves tautomeric forms in solid state .
- Computational Studies : DFT calculations (e.g., Gaussian 09) predict tautomer stability and charge distribution, influencing nucleophilic/electrophilic reactivity .
Q. How can regioselective functionalization of the thiazolo-triazole core be achieved to modify pharmacological properties?
- Methodological Answer :
- Electrophilic Aromatic Substitution : Use directing groups (e.g., -NH₂, -OCH₃) to target C-5 or C-7 positions .
- Cross-Coupling Reactions : Suzuki-Miyaura or Buchwald-Hartwig amination for aryl/heteroaryl introductions .
- Heterocyclization : Optimize conditions (e.g., POCl₃ for thiazole ring closure) to favor one regioisomer over others .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
